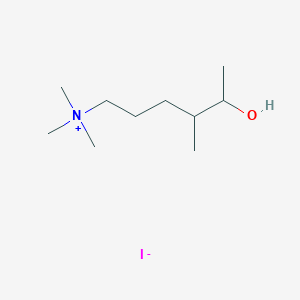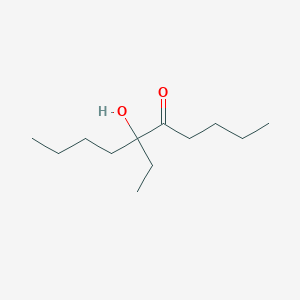
Aluminum gallium magnesium oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum gallium magnesium oxide is a compound that combines the elements aluminum, gallium, and magnesium with oxygen. This compound is of significant interest due to its unique properties and potential applications in various fields, including materials science, electronics, and catalysis. The combination of these elements results in a material with distinct chemical and physical characteristics that make it suitable for a range of scientific and industrial applications.
Méthodes De Préparation
The synthesis of aluminum gallium magnesium oxide can be achieved through various methods, including solvothermal reactions, solid-phase reactions, and chemical co-precipitation. One common synthetic route involves the reaction between gallium acetylacetonate and aluminum isopropoxide in a solvent such as 1,4-butanediol at elevated temperatures (around 240°C) . This method allows for the formation of nanocrystalline materials with controlled compositions and structures. Industrial production methods may involve high-temperature solid-phase reactions, where the precursor materials are mixed and heated to form the desired oxide compound .
Analyse Des Réactions Chimiques
Aluminum gallium magnesium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with alkali metal oxides at high temperatures to form compounds such as sodium gallate (NaGaO2) and magnesium gallate (MgGa2O4) . Common reagents used in these reactions include alkali metal hydroxides and chlorides. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include mixed metal oxides and spinel structures .
Applications De Recherche Scientifique
Aluminum gallium magnesium oxide has a wide range of scientific research applications. In the field of materials science, it is used for its excellent photocatalytic properties and its ability to function as a transparent conducting oxide . In biology and medicine, this compound is explored for its potential use in drug delivery systems and as a component in biosensors . Additionally, it has applications in the electronics industry, particularly in the development of ultraviolet (UV) photodetectors and other optoelectronic devices . Its unique properties make it a valuable material for various technological advancements.
Mécanisme D'action
The mechanism of action of aluminum gallium magnesium oxide involves its interaction with light and other electromagnetic radiation. The compound’s ability to absorb and emit light in the UV range is due to its electronic structure and the presence of localized surface plasmon resonances (LSPRs) . These resonances enhance the compound’s photocatalytic activity and make it effective in applications such as UV photodetectors and photocatalysis. The molecular targets and pathways involved in these processes include the generation of reactive oxygen species (ROS) and the interaction with specific molecular structures in biological systems .
Comparaison Avec Des Composés Similaires
Aluminum gallium magnesium oxide can be compared to other similar compounds, such as gallium oxide (Ga2O3), aluminum oxide (Al2O3), and magnesium oxide (MgO). Each of these compounds has unique properties and applications. For example, gallium oxide is known for its high thermal stability and wide bandgap, making it suitable for high-power electronic devices . Aluminum oxide is widely used as a catalyst and in ceramic materials due to its high hardness and chemical resistance . Magnesium oxide is commonly used as a refractory material and in the production of magnesium metal . The combination of these elements in this compound results in a material with enhanced properties and a broader range of applications.
Propriétés
Numéro CAS |
59871-73-7 |
|---|---|
Formule moléculaire |
AlGaMgO4 |
Poids moléculaire |
185.01 g/mol |
Nom IUPAC |
aluminum;gallium;magnesium;oxygen(2-) |
InChI |
InChI=1S/Al.Ga.Mg.4O/q2*+3;+2;4*-2 |
Clé InChI |
CUTMNLVLBCXFKH-UHFFFAOYSA-N |
SMILES canonique |
[O-2].[O-2].[O-2].[O-2].[Mg+2].[Al+3].[Ga+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


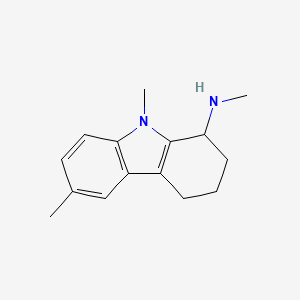
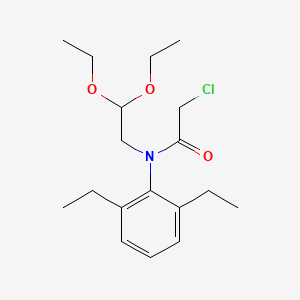
![(3,4-Dichlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614017.png)

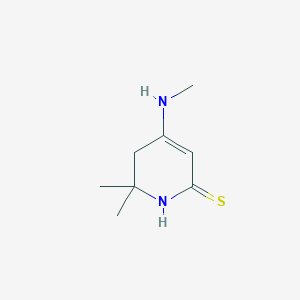

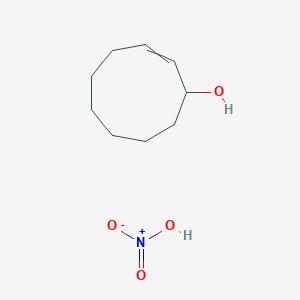
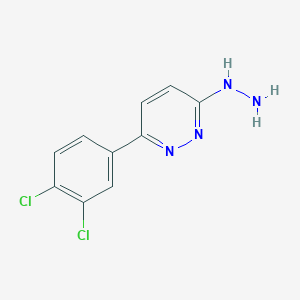
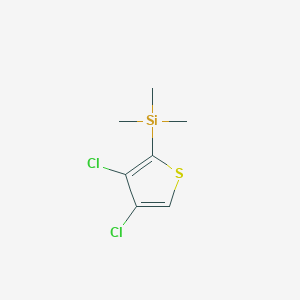
![2-Thiabicyclo[3.2.0]hept-3-ene, 1-ethenyl-](/img/structure/B14614054.png)
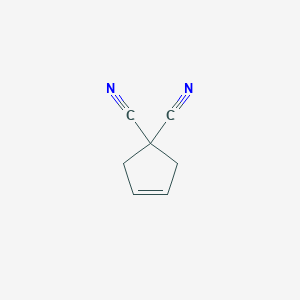
![Methyl cyano[(E)-phenyldiazenyl]acetate](/img/structure/B14614070.png)
